

Physicochemical Properties of 3,5-Octadiyne: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Octadiyne (CAS Registry Number: 16387-70-5) is a linear alkyne with a molecular formula of C₈H₁₀.[1][2][3] Its structure, characterized by a conjugated diacetylene core flanked by ethyl groups, imparts specific physicochemical properties that are of interest in various fields of chemical research, including organic synthesis and materials science. This technical guide provides a comprehensive overview of the core physicochemical properties of **3,5-Octadiyne**, detailed experimental protocols for its characterization, and a summary of its known biological profile.

Physicochemical Data

The following table summarizes the key physicochemical properties of **3,5-Octadiyne**. All quantitative data has been compiled from available literature and databases to provide a ready reference for researchers.



Property	Value	Source(s)	
Molecular Formula	C8H10	[1][2][3]	
Molecular Weight	106.17 g/mol	[1][4]	
IUPAC Name	Octa-3,5-diyne	[2]	
Synonyms	Diethyldiacetylene	[3]	
CAS Registry Number	16387-70-5	[1][2][3]	
Boiling Point	163 °C	[5]	
Melting Point	-27.03 °C (Calculated)	[4]	
Density	0.826 g/mL	[5]	
Refractive Index	1.497	[5]	
logP (Octanol/Water Partition Coefficient)	1.813 (Calculated)	[4]	
Water Solubility	-2.76 (log10(S) mol/L) (Calculated)	[4]	

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **3,5-Octadiyne** are crucial for its application in research and development. The following sections provide generalized experimental protocols that can be adapted for this specific compound.

Synthesis of 3,5-Octadiyne

A common method for the synthesis of symmetrical diynes like **3,5-octadiyne** is the oxidative coupling of terminal alkynes, such as the Hay coupling or the Glaser coupling. A generalized procedure for the synthesis from 1-butyne is outlined below.

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Materials:



- 1-Butyne
- Copper(I) chloride (CuCl) or Copper(II) chloride (CuCl₂)
- N,N,N',N'-Tetramethylethylenediamine (TMEDA) or Pyridine
- Oxygen (O₂) or air
- An appropriate organic solvent (e.g., acetone, methanol)
- Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
- · Magnetic stirrer and heating mantle

Procedure:

- In a well-ventilated fume hood, dissolve the copper catalyst (e.g., CuCl) and the amine ligand (e.g., TMEDA) in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
- Bubble oxygen or air through the solution while stirring.
- Slowly add 1-butyne to the reaction mixture. The reaction is often exothermic and may require cooling to maintain a controlled temperature.
- The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, the reaction mixture is typically quenched with a dilute acid solution (e.g.,
 HCl) to neutralize the amine and dissolve the copper salts.
- The product is then extracted into an organic solvent (e.g., diethyl ether, hexane).
- The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
- The crude product can be purified by distillation or column chromatography to yield pure 3,5octadiyne.



Spectroscopic Characterization

Nuclear Magnetic Resonance (1H and 13C NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

Sample Preparation:

- Dissolve approximately 5-10 mg of purified 3,5-octadiyne in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[6]
- Ensure the sample is free of particulate matter.[6]

¹H NMR Spectroscopy Protocol:

- Acquire the ¹H NMR spectrum on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz).
- The spectrum of **3,5-octadiyne** is expected to show signals corresponding to the ethyl groups. The methylene protons (-CH₂-) adjacent to the triple bond will appear as a quartet, and the methyl protons (-CH₃) will appear as a triplet due to coupling with the methylene protons.

¹³C NMR Spectroscopy Protocol:

- Acquire a proton-decoupled ¹³C NMR spectrum.
- The spectrum will show distinct signals for the different carbon environments in the molecule: the sp-hybridized carbons of the alkyne and the sp³-hybridized carbons of the ethyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol for Attenuated Total Reflectance (ATR)-FTIR:

 Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.



- Place a small drop of liquid **3,5-octadiyne** directly onto the ATR crystal.[7]
- Acquire the spectrum over a typical range of 4000-400 cm⁻¹.
- The IR spectrum of 3,5-octadiyne is expected to show a characteristic absorption band for the C≡C triple bond stretch in the region of 2100-2260 cm⁻¹. Due to the symmetry of the internal diyne, this peak may be weak or absent. Strong C-H stretching and bending vibrations from the ethyl groups will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):

- Prepare a dilute solution of 3,5-octadiyne in a volatile organic solvent (e.g., hexane or dichloromethane).
- Inject a small volume (e.g., 1 μL) of the solution into the GC-MS instrument.
- The gas chromatograph will separate the compound from the solvent and any impurities based on their boiling points and interactions with the column stationary phase.
- The mass spectrometer will then ionize the **3,5-octadiyne** molecules and detect the mass-to-charge ratio of the molecular ion and any fragment ions. The molecular ion peak [M]⁺ is expected at an m/z corresponding to the molecular weight of **3,5-octadiyne** (106.17).

Biological Activity and Signaling Pathways

Based on a comprehensive review of available scientific literature, there is currently no significant evidence to suggest that **3,5-octadiyne** possesses notable biological activity or is involved in specific cellular signaling pathways. Its primary applications are in the realm of chemical synthesis and materials science. Therefore, a diagram of a signaling pathway is not applicable to this compound.

Visualizations

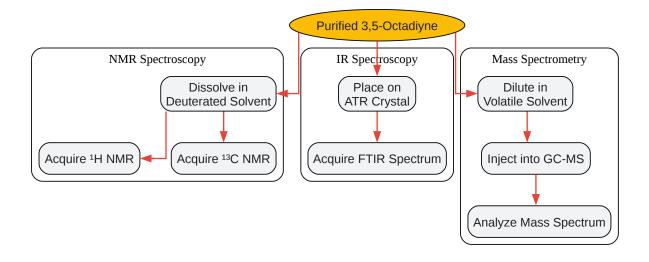


To aid in the understanding of the experimental workflows, the following diagrams have been generated using the DOT language.



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Caption: Generalized workflow for the synthesis of **3,5-Octadiyne**.



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Caption: General analytical workflow for the characterization of **3,5-Octadiyne**.



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